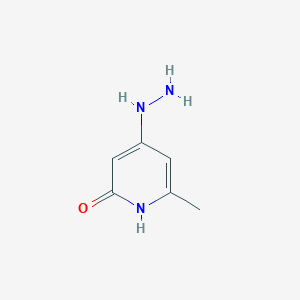

2(1H)-Pyridinone, 4-hydrazinyl-6-methyl-

Description

Structure and Synthesis: 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- is a heterocyclic compound featuring a pyridinone core with a hydrazinyl (-NH-NH₂) substituent at position 4 and a methyl group at position 6. The pyridinone moiety is tautomeric with 2-hydroxypyridine, existing in equilibrium between the keto and enol forms . This tautomerism influences its reactivity and biological interactions.

For example, 2-hydrazinyl-6-methylpyrimidin-4(3H)-one derivatives are prepared by refluxing hydrazine hydrate with carbonyl-containing precursors in ethanol . Similar methods likely apply to the target compound.

Properties

IUPAC Name |

4-hydrazinyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-5(9-7)3-6(10)8-4/h2-3H,7H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBGMCBTHHPFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484652 | |

| Record name | 4-hydrazinyl-6-methyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61191-40-0 | |

| Record name | 4-hydrazinyl-6-methyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- typically involves the reaction of 4-chloropyrimidine with hydrazine hydrate in ethanol under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group. The product is then isolated by distillation and purification processes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides or nitroso compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Features and Properties of Comparable Compounds

Functional Group Impact on Bioactivity

- Methyl Group: The methyl group at position 6 increases lipophilicity, improving membrane permeability. This is seen in 6-methylpyridinone derivatives with enhanced pharmacokinetic profiles .

- Comparison with Pyridazinones: Pyridazinone derivatives (e.g., 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one) exhibit antinociceptive activity due to their planar structure and electron-withdrawing carbonyl group, but lack the hydrazinyl group’s chelating ability .

Key Findings :

- Hydrazinyl and amino substituents enhance binding to biological targets, as seen in HIV inhibitors .

- Pyridinones with bulky aromatic groups (e.g., naphthyl) show higher metabolic stability compared to smaller substituents .

Tautomerism and Reactivity

The pyridinone-hydrazinyl system’s tautomeric behavior (similar to 2-hydroxypyridine ) allows for versatile reactivity. For example, the hydrazinyl group can undergo cyclization or form Schiff bases, enabling the synthesis of fused heterocycles (e.g., pyrazolo-pyridinones in ).

Q & A

Q. What are the optimal synthetic routes for 4-hydrazinyl-6-methyl-2(1H)-pyridinone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via condensation reactions involving hydrazine derivatives. For example, refluxing dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol, followed by rearrangement in acetic acid, yields structurally related pyrazolone intermediates . Key parameters include:

- Temperature control : Maintain reflux conditions (70–80°C) to avoid side reactions.

- Catalyst selection : Use acetic acid or sodium acetate to enhance reaction efficiency.

- Purification : Recrystallize the product using ethanol/water mixtures to achieve >90% purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 4-hydrazinyl-6-methyl-2(1H)-pyridinone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the hydrazinyl group (δ 6.5–8.0 ppm for NH protons) and methyl substituents (δ 2.1–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHNO).

- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key safety considerations when handling 4-hydrazinyl-6-methyl-2(1H)-pyridinone in the laboratory?

Methodological Answer:

- Hazards : The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Protective measures : Use nitrile gloves, fume hoods, and safety goggles. Avoid dust formation via wet handling.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) aid in understanding the reactivity of 4-hydrazinyl-6-methyl-2(1H)-pyridinone?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazinyl group’s lone pairs may dominate HOMO, indicating reactivity toward electrophiles .

- Molecular docking : Screen against biological targets (e.g., enzymes) to assess binding affinity. Use software like AutoDock Vina with PyMOL for visualization .

Q. What strategies can resolve contradictions in spectral data during structural elucidation of derivatives?

Methodological Answer:

- Cross-validation : Combine XRD (for crystal structure determination) with H-N HMBC NMR to confirm hydrogen bonding networks and tautomeric forms .

- Isotopic labeling : Synthesize N-labeled hydrazinyl derivatives to simplify NMR assignments and resolve overlapping signals .

Q. How does the hydrazinyl group influence the compound’s coordination chemistry, and what modifications enhance its chelating properties?

Methodological Answer:

- Chelation studies : React with transition metals (e.g., Cu, Fe) in ethanol/water solutions. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands at 400–500 nm .

- Modifications : Introduce electron-withdrawing groups (e.g., -NO) to the pyridinone ring to stabilize metal complexes. Confirm stability constants via potentiometric titrations .

Q. What experimental approaches can address regioselectivity challenges in synthesizing 4-hydrazinyl-6-methyl-2(1H)-pyridinone derivatives?

Methodological Answer:

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions on the pyridinone ring, followed by trapping with electrophiles .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity by heating at 100°C for 10–15 minutes in sealed vessels .

Data Contradiction and Validation

Q. How should researchers analyze conflicting data on the compound’s tautomeric equilibrium in different solvents?

Methodological Answer:

- Solvent-dependent studies : Use H NMR in DMSO-d vs. CDCl to observe shifts in NH proton signals, indicating keto-enol tautomerism.

- Computational modeling : Compare solvent polarity effects on tautomer stability using COSMO-RS simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.